molecular formula C12H15N5O B4416250 N-(3,4-DIMETHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE

N-(3,4-DIMETHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE

Cat. No.: B4416250
M. Wt: 245.28 g/mol
InChI Key: UBQIOOSNBVOXDB-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE: is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Amidation Reaction: The tetrazole derivative is then reacted with 3,4-dimethylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: N-(3,4-DIMETHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-4-(tetrazol-1-yl)benzamide
  • N-(3,5-dimethylphenyl)-3-(1H-tetrazol-1-yl)propanamide

Uniqueness

N-(3,4-DIMETHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE is unique due to its specific substitution pattern on the phenyl ring and the presence of the tetrazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(tetrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-9-3-4-11(7-10(9)2)14-12(18)5-6-17-8-13-15-16-17/h3-4,7-8H,5-6H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQIOOSNBVOXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2C=NN=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-DIMETHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE
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N-(3,4-DIMETHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE

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